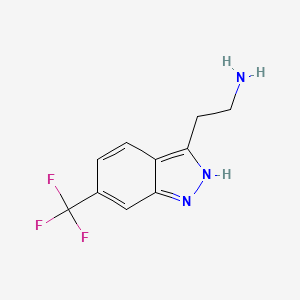![molecular formula C14H15NO2 B11877494 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one CAS No. 137793-10-3](/img/structure/B11877494.png)
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused furoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of the desired furoquinoline structure . The reaction conditions often include the use of solvents such as hexane, alcohols, or water, and the presence or absence of oxygen can significantly affect the yield and composition of the final products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Photochemical Reactions: The compound exhibits significant photochemical activity, undergoing transformations when exposed to light.
Cycloaddition Reactions: It can participate in photocycloaddition reactions with other compounds, such as thymidine 5’-monophosphate, resulting in the formation of rigid cyclobutane cycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thymidine 5’-monophosphate disodium salt for cycloaddition reactions and various solvents like water and alcohols. The conditions often involve steady-state photolysis and the presence or absence of oxygen, which can influence the reaction pathways and products .
Major Products Formed
The major products formed from the reactions of this compound include various isomers with different structural configurations. For example, the photocycloaddition reaction with thymidine 5’-monophosphate results in four isomers with a molecular weight of 580 Da .
Wissenschaftliche Forschungsanwendungen
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one involves its interaction with molecular targets through its triplet excited state. The compound can undergo energy transfer processes and form covalent bonds with other molecules, leading to the formation of new structures. The pathways involved in these reactions often depend on the presence of specific reagents and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline: This compound shares a similar furoquinoline structure but differs in the position and number of methyl groups.
2,3-Dihydro-Furo[3,2-h]quinolines: These compounds are formed through reactions involving quinoline type o-quinone methides and have similar electrophilic properties.
Uniqueness
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is unique due to its specific methyl group arrangement and its ability to undergo a wide range of photochemical and cycloaddition reactions. This makes it particularly valuable in photochemical studies and the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
137793-10-3 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
1,1,5-trimethyl-2H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-14(2)8-17-12-11(14)9-6-4-5-7-10(9)15(3)13(12)16/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
FFWQKZNYMYYQAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2=C1C3=CC=CC=C3N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




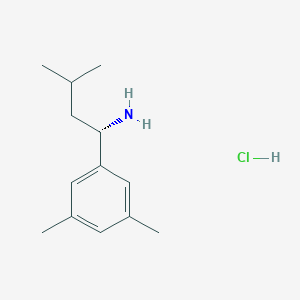
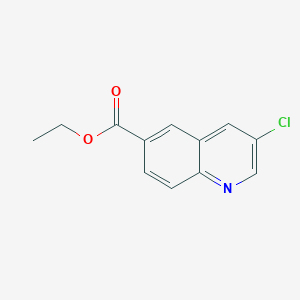
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11877426.png)

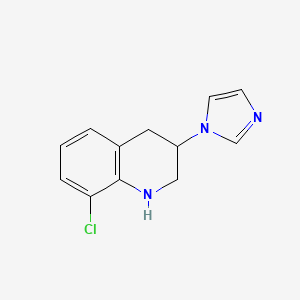
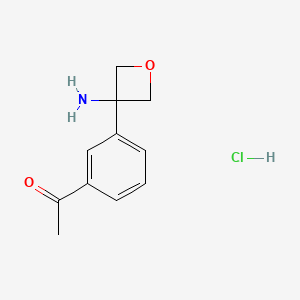
![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)

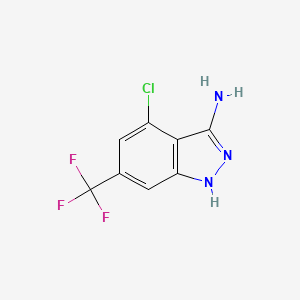
![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
